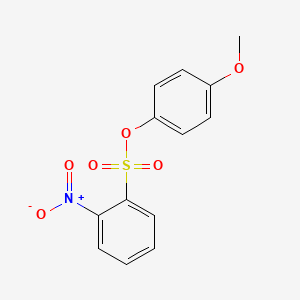
4-Methoxyphenyl 2-nitrobenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyphenyl 2-nitrobenzene-1-sulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of a methoxy group (-OCH₃) attached to a phenyl ring, a nitro group (-NO₂) attached to another benzene ring, and a sulfonate group (-SO₃) linking these two aromatic systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyphenyl 2-nitrobenzene-1-sulfonate typically involves electrophilic aromatic substitution reactions. One common method is the sulfonation of 4-methoxyphenyl with 2-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyphenyl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols, leading to the formation of sulfonamide or sulfonate ester derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines (e.g., aniline) or thiols (e.g., thiophenol) in the presence of a base (e.g., sodium hydroxide).
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.
Amino Derivatives: Formed from the reduction of the nitro group.
Phenol Derivatives: Formed from the oxidation of the methoxy group.
Scientific Research Applications
4-Methoxyphenyl 2-nitrobenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate and sulfonamide derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to form stable covalent bonds with nucleophilic residues.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its reactive sulfonate group.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl 2-nitrobenzene-1-sulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a leaving group, allowing nucleophiles to attack the electrophilic center. This property makes it useful in modifying biological molecules and synthesizing complex organic compounds. The nitro group can also participate in redox reactions, further expanding its reactivity profile.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzenesulfonate: Similar structure but with a methyl group instead of a methoxy group.
4-(4-Methoxyphenyl)-2-butanone: Contains a methoxyphenyl group but lacks the nitro and sulfonate groups.
2-Propanone, 1-(4-methoxyphenyl)-: Similar methoxyphenyl group but different functional groups.
Uniqueness
4-Methoxyphenyl 2-nitrobenzene-1-sulfonate is unique due to the combination of its methoxy, nitro, and sulfonate groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo multiple types of reactions, including nucleophilic substitution, reduction, and oxidation, makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(4-methoxyphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO6S/c1-19-10-6-8-11(9-7-10)20-21(17,18)13-5-3-2-4-12(13)14(15)16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZFDIACWPGCCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














